An In-depth Technical Guide to the Chemical Structure and Functional Groups of Rifampicin
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a semi-synthetic derivative of rifamycin, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] Its potent bactericidal activity stems from its specific inhibition of bacterial DNA-dependent RNA polymerase.[2][3] A thorough understanding of its complex chemical structure and the roles of its various functional groups is paramount for researchers in infectious diseases, medicinal chemists, and professionals involved in the development of new anti-tuberculosis agents. This guide provides a detailed technical overview of the molecular architecture of rifampicin, its key functional groups, and the experimental protocols used for its structural characterization.
Chemical Structure and Functional Groups
Rifampicin is a complex macrocyclic antibiotic belonging to the ansamycin class. Its structure is characterized by a naphthoquinone chromophore spanned by a long aliphatic ansa chain.[4]
Molecular Formula: C₄₃H₅₈N₄O₁₂[1]
IUPAC Name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[1]
The key functional groups contributing to its chemical properties and biological activity are:
-
Naphthoquinone Core: This aromatic core is responsible for the characteristic red-orange color of rifampicin and is essential for its interaction with the RNA polymerase.
-
Ansa Chain: This long aliphatic bridge contains several chiral centers and functional groups, including hydroxyl, methoxy, and acetate moieties, which are crucial for the correct three-dimensional conformation and binding affinity.
-
Hydroxyl Groups: Rifampicin possesses multiple hydroxyl groups, with those at positions C21 and C23 of the ansa chain being particularly critical for hydrogen bonding interactions with the RNA polymerase active site.[4]
-
Piperazinyl Iminomethyl Group: This side chain at C3 is a defining feature of rifampicin and contributes to its pharmacokinetic properties and potency.
-
Acetate Group: Located at C25 on the ansa chain, this group also influences the molecule's solubility and binding characteristics.
Quantitative Structural and Spectral Data
Precise quantitative data from crystallographic and spectroscopic analyses provide a deeper understanding of rifampicin's molecular geometry and electronic properties.
Crystallographic Data
The crystal structure of rifampicin has been determined by X-ray diffraction. The following table summarizes the unit cell parameters for one of its anhydrous polymorphic forms.[1][5]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | C 1 2 1 | 25.8844 | 14.2964 | 14.2795 | 90 | 122.98 | 90 |
Data obtained from X-ray crystallography of anhydrous rifampicin form I.[1]
Table 1: Unit Cell Parameters of Anhydrous Rifampicin (Form I).
A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. A representative selection of these parameters is presented in the figure below.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of rifampicin in solution. The chemical shifts provide information about the electronic environment of each nucleus.
| Nucleus | Chemical Shift (ppm) Range | Assignment |
| ¹H | 0.5 - 13.5 | Protons on the ansa chain, naphthoquinone core, methyl groups, and piperazine moiety. |
| ¹³C | 10 - 190 | Carbons of the ansa chain, naphthoquinone core, carbonyls, and piperazine ring. |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.[6][7]
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Rifampicin.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of rifampicin, aiding in its identification and the characterization of its metabolites.
| Ion | m/z |
| Parent Ion [M+H]⁺ | 823.4 - 823.5 |
| Major Fragment Ion | 791.4 - 791.757 |
Data obtained from positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8][9][10]
Table 3: Key Mass-to-Charge Ratios (m/z) for Rifampicin in Mass Spectrometry.
Experimental Protocols
The structural and functional characterization of rifampicin relies on a suite of sophisticated analytical techniques. This section outlines the general methodologies for key experiments.
X-ray Crystallography
The determination of the three-dimensional structure of rifampicin in its crystalline form is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystallization: High-purity rifampicin is dissolved in a suitable solvent system (e.g., acetone-water).[11] Crystals are grown through controlled evaporation or cooling of the saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to determine the structure of rifampicin in solution.
Methodology:
-
Sample Preparation: A small amount of rifampicin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.[6][7]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to assign the resonances to specific atoms within the rifampicin molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation of rifampicin.
Methodology:
-
Sample Introduction and Ionization: A solution of rifampicin is introduced into the mass spectrometer, typically using liquid chromatography (LC) for separation from other components. Electrospray ionization (ESI) is a common method for generating gas-phase ions of rifampicin.[8][13][14][15]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): For structural elucidation, the parent ion of rifampicin (m/z 823.5) can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.[8][10]
Rifampicin-RNA Polymerase Interaction
The therapeutic effect of rifampicin is a direct result of its high-affinity binding to the β-subunit of bacterial RNA polymerase (RNAP), encoded by the rpoB gene.[2][4] This interaction sterically blocks the path of the elongating RNA transcript, preventing RNA synthesis beyond a length of 2-3 nucleotides.[16]
The binding pocket for rifampicin is located deep within the DNA/RNA channel of the RNAP β-subunit.[17] Several key amino acid residues within this pocket form crucial hydrogen bonds and van der Waals interactions with the rifampicin molecule. The hydroxyl groups at C21 and C23 of the ansa chain are particularly important for forming hydrogen bonds with the protein.[4]
The following diagram illustrates the key interactions between rifampicin and the amino acid residues in the RNA polymerase binding site.
Caption: Rifampicin binding to the RNA polymerase β-subunit.
This detailed understanding of the chemical structure of rifampicin and its interactions with its molecular target is crucial for addressing the challenge of drug resistance and for the rational design of new, more effective antitubercular agents.
References
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- 4. researchgate.net [researchgate.net]
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- 6. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. CN103772413A - Preparation method of rifampicin II crystal form - Google Patents [patents.google.com]
- 12. icdd.com [icdd.com]
- 13. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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